Traditional assembly of highly substituted pyridine cores for kinase inhibitors demands multi-step synthesis, slowing medicinal chemistry campaigns. Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (CAS 1407521-95-2) solves this bottleneck as a pre-formed, orthogonally reactive scaffold. - C2 ethyl ester enables rapid parallel amidation to generate analog libraries. - C3-cyano group functions as a proven potency-enhancing H-bond acceptor. - C4-phenyl ring explores key hydrophobic interactions in kinase active sites. - Purity ≥97% minimizes downstream purification. Shipped ambient; ready for immediate use.
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a polysubstituted pyridine derivative featuring three distinct and strategically positioned functional groups: a C2 ethyl ester, a C3 cyano group, and a C4 phenyl ring. This arrangement makes it a valuable and versatile building block, particularly in medicinal chemistry and materials science. Unlike simpler pyridine precursors, this compound provides a rigid, pre-organized scaffold with multiple, orthogonally reactive sites, designed to accelerate the synthesis of complex molecular targets such as kinase inhibitors and other biologically active heterocycles. [1]
Replacing this specific compound with near analogs introduces significant process and performance risks. Substituting the ethyl ester with its corresponding carboxylic acid increases polarity, reduces solubility in common organic solvents like dichloromethane or THF, and necessitates additional, often costly, coupling agents for subsequent amide formation. Altering the C4-phenyl substituent to a less sterically demanding group like methyl or hydrogen eliminates critical pi-stacking and hydrophobic interactions that are often essential for high-affinity binding to biological targets. [1]. Finally, using an analog without the C3-cyano group removes a key hydrogen bond acceptor and a known potency-enhancing feature in many enzyme inhibitor scaffolds, rendering the resulting molecules less effective from the outset.
The 3-cyano-pyridine motif is a critical structural feature in multiple classes of kinase inhibitors. In a study of closely related 3-cyano-quinoline inhibitors targeting MAP Kinase Kinase (MEK), the presence of the cyano group was integral to achieving high potency. Lead compounds from this class, which rely on this core structure, demonstrated inhibitory activity in the low nanomolar range. [1]. Procuring this compound provides direct access to a scaffold already containing this potency-driving element.
| Evidence Dimension | Biological Potency (IC50) |
| Target Compound Data | Provides the 3-cyano-aryl scaffold, a key component of inhibitors with low nanomolar IC50 values. |
| Comparator Or Baseline | A structural analog lacking the C3-cyano group. |
| Quantified Difference | The presence of the cyano group is a key determinant for achieving IC50 values in the 1-100 nM range in related inhibitor classes. |
| Conditions | In vitro enzyme inhibition assays for MEK (MAPKK). |
This de-risks a synthetic campaign by starting with a building block known to contain a feature critical for achieving high target potency.
The ethyl ester at the C2 position is an ideal handle for diversification via amidation. This functional group allows for direct conversion to a wide array of primary and secondary amides through straightforward heating with an amine, often in high yield. This route avoids the need for expensive and moisture-sensitive peptide coupling reagents (e.g., HATU, HBTU) and complex purification protocols that are required when starting from the corresponding carboxylic acid. This significantly improves process efficiency, reduces raw material cost, and simplifies waste streams.
| Evidence Dimension | Synthetic Step Efficiency |
| Target Compound Data | Enables direct, single-step conversion to amides. |
| Comparator Or Baseline | The corresponding 2-carboxylic acid analog. |
| Quantified Difference | Avoids 1-2 additional steps for carboxylic acid activation and coupling agent removal. |
| Conditions | Standard laboratory or pilot-scale synthesis of amide libraries. |
Procuring the ester form directly reduces the total cost, time, and complexity of synthesizing target amide-containing molecules.
Constructing the 3-cyano-4-phenylpyridine core from basic starting materials, such as a chalcone derivative and ethyl cyanoacetate, requires a multi-step process involving a cyclocondensation reaction followed by potential oxidation. [1]. This de novo route necessitates significant process optimization to control regioselectivity and extensive purification to remove side products and unreacted starting materials. Procuring this specific isomer as a pure, well-characterized starting material eliminates these challenges entirely.
| Evidence Dimension | Reduction in Synthesis Steps |
| Target Compound Data | 0 steps (procured as a ready-to-use intermediate). |
| Comparator Or Baseline | In-house synthesis from commodity starting materials (e.g., acetophenone derivatives, benzaldehyde, ethyl cyanoacetate). |
| Quantified Difference | Saves at least 2-3 discrete chemical transformations and associated workup/purification steps. |
| Conditions | Synthesis of a polysubstituted pyridine core. |
This is a classic 'buy vs. make' decision; purchasing this advanced intermediate saves significant labor, development time, and resources, accelerating project timelines.
Directly applicable as a core scaffold in medicinal chemistry campaigns targeting kinases. The compound's structure contains a known potency-driving element (3-cyano group) and a phenyl ring for exploring key hydrophobic interactions within an enzyme's active site. [1]
Ideal for parallel synthesis workflows where the C2-ethyl ester is systematically reacted with a diverse panel of amines. This allows for the rapid generation of dozens to hundreds of discrete analogs to efficiently explore the structure-activity relationship (SAR) at this position.
Serves as an advanced intermediate that simplifies the total synthesis of more complex molecules. By starting with this pre-formed, functionalized pyridine, research groups can focus resources on building subsequent rings or adding complex side chains, rather than on the initial construction of the core.
Irritant